2-Descarboxy-2-cyano Telmisartan-d3

Description

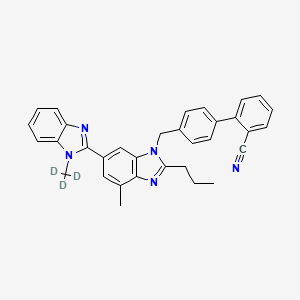

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[[4-methyl-2-propyl-6-[1-(trideuteriomethyl)benzimidazol-2-yl]benzimidazol-1-yl]methyl]phenyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H29N5/c1-4-9-31-36-32-22(2)18-26(33-35-28-12-7-8-13-29(28)37(33)3)19-30(32)38(31)21-23-14-16-24(17-15-23)27-11-6-5-10-25(27)20-34/h5-8,10-19H,4,9,21H2,1-3H3/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIEVZYAEXURSHX-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C#N)C=C(C=C2C)C5=NC6=CC=CC=C6N5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2=CC=CC=C2N=C1C3=CC4=C(C(=C3)C)N=C(N4CC5=CC=C(C=C5)C6=CC=CC=C6C#N)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H29N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 2-Descarboxy-2-cyano Telmisartan-d3 in Bioanalytical Applications

This guide provides an in-depth technical overview of 2-Descarboxy-2-cyano Telmisartan-d3 (CAS Number: 1794883-47-8), a critical internal standard for the bioanalysis of Telmisartan. Designed for researchers, scientists, and drug development professionals, this document elucidates the foundational principles, practical applications, and detailed methodologies pertinent to its use in quantitative mass spectrometry.

Section 1: Foundational Principles

The Parent Compound: Telmisartan

Telmisartan is a potent and long-acting nonpeptide antagonist of the angiotensin II type 1 (AT1) receptor.[1][2][3] By selectively blocking the AT1 receptor, Telmisartan inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[1][4][5][6] This mechanism of action makes it a widely prescribed medication for hypertension, congestive heart failure, and diabetic nephropathy.[1][5][6]

The pharmacokinetic profile of Telmisartan is characterized by rapid absorption, a long half-life of approximately 24 hours, and high plasma protein binding (>99.5%).[7][8] Metabolism of Telmisartan is minimal and occurs primarily through glucuronidation to form a pharmacologically inactive acyl glucuronide.[7][9] The cytochrome P450 isoenzymes are not involved in its metabolism.[2][7] The majority of the administered dose is excreted unchanged in the feces via biliary excretion.[7][8][9]

The Role of Deuterated Internal Standards

In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving high accuracy and precision is paramount.[10] Deuterated internal standards are considered the "gold standard" for this purpose.[10] An internal standard is a compound with physicochemical properties nearly identical to the analyte of interest, which is added in a known quantity to samples before processing.[11][12]

The core principle behind their efficacy is isotope dilution mass spectrometry (IDMS).[10] A deuterated internal standard, where one or more hydrogen atoms are replaced by deuterium (²H), is chemically identical to the analyte but has a different mass.[10][11] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[10]

Key Advantages of Using Deuterated Internal Standards:

-

Correction for Matrix Effects: Biological matrices like plasma can enhance or suppress the ionization of an analyte, leading to inaccurate quantification. A deuterated standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate normalization.[10][13]

-

Compensation for Sample Loss: During multi-step extraction procedures, some analyte may be lost. The deuterated standard is lost at the same rate, ensuring the ratio of analyte to internal standard remains constant.[10][14]

-

Normalization of Instrumental Variability: Fluctuations in injection volume and mass spectrometer response are corrected, leading to more precise and reproducible results.[10][12]

Introducing 2-Descarboxy-2-cyano Telmisartan-d3

Physicochemical Properties:

| Property | Value |

| Chemical Name | 2-Descarboxy-2-cyano Telmisartan-d3 |

| CAS Number | 1794883-47-8 |

| Molecular Formula | C33H26D3N5 |

| Molecular Weight | 498.64 g/mol |

Section 2: Bioanalytical Methodologies

The quantification of Telmisartan and its related compounds in biological matrices is predominantly achieved using LC-MS/MS due to its high sensitivity and selectivity.[3][20][21][22]

Experimental Workflow

A typical bioanalytical workflow for the quantification of Telmisartan using a deuterated internal standard like 2-Descarboxy-2-cyano Telmisartan-d3 involves several key steps.

Caption: Bioanalytical workflow for Telmisartan quantification.

Detailed Experimental Protocol

This protocol is a representative example and should be optimized and validated according to regulatory guidelines (e.g., US FDA).[20][23]

2.2.1 Materials and Reagents:

-

2-Descarboxy-2-cyano Telmisartan-d3 (Internal Standard)

-

Telmisartan reference standard

-

Control human plasma (with anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Deionized water

2.2.2 Preparation of Stock and Working Solutions:

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Telmisartan and 2-Descarboxy-2-cyano Telmisartan-d3 in methanol to obtain individual stock solutions.[23]

-

Working Solutions: Prepare serial dilutions of the Telmisartan stock solution with a methanol/water mixture to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard.

2.2.3 Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (blank, calibration standard, or QC), add 10 µL of the internal standard working solution and vortex briefly.[20]

-

Add 500 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at high speed (e.g., 4000 rpm for 15 minutes) to pellet the precipitated proteins.[20]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.[20]

-

Reconstitute the dried residue in 200 µL of the mobile phase.[24]

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

2.2.4 LC-MS/MS Conditions:

-

LC System: Agilent 1260 Infinity LC system or equivalent.

-

Column: C18 column (e.g., 100 mm × 4.6 mm, 5 µm).[23]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 5 mM ammonium acetate with 0.1% formic acid).[23]

-

Injection Volume: 10 µL.[19]

-

Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions (Hypothetical for this IS):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Telmisartan | 515.2 | 276.1 |

| 2-Descarboxy-2-cyano Telmisartan-d3 | 499.3 | [Product Ion to be determined] |

Note: The exact MRM transitions must be determined experimentally by infusing the pure compounds into the mass spectrometer.

Data Analysis and Quantification

The concentration of Telmisartan in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Telmisartan in the test samples is then interpolated from this curve.

Section 3: Mechanism of Action and Context

Understanding the mechanism of action of Telmisartan is crucial for interpreting pharmacokinetic and pharmacodynamic data.

Caption: Mechanism of action of Telmisartan.

Telmisartan exerts its therapeutic effect by blocking the binding of Angiotensin II to the AT1 receptor.[1][25] This action prevents a cascade of downstream effects, including vasoconstriction and aldosterone release, ultimately leading to a decrease in blood pressure.[4][6] In addition to its primary role as an angiotensin II receptor blocker, Telmisartan also acts as a partial agonist of peroxisome proliferator-activated receptor-gamma (PPAR-γ), which may contribute to its beneficial effects on insulin and glucose metabolism.[2][8]

Section 4: Conclusion

2-Descarboxy-2-cyano Telmisartan-d3 serves as a specialized tool for the precise and accurate quantification of Telmisartan-related compounds in complex biological matrices. Its use as an internal standard, grounded in the principles of isotope dilution mass spectrometry, is integral to robust bioanalytical method development in both preclinical and clinical research. This guide has provided a comprehensive framework for its application, from the underlying scientific principles to a detailed, actionable experimental protocol. Adherence to these methodologies, coupled with rigorous validation, will ensure the generation of high-quality, reliable data essential for advancing drug development programs.

References

-

Wikipedia. Angiotensin II receptor blocker. [Link]

-

CV Pharmacology. Angiotensin Receptor Blockers (ARBs). [Link]

-

Drugs.com. Telmisartan: Package Insert / Prescribing Information / MOA. [Link]

-

Cleveland Clinic. Angiotensin II Receptor Blockers (ARBs). [Link]

-

MDPI. Unlocking Novel Therapeutic Potential of Angiotensin II Receptor Blockers. [Link]

-

AptoChem. Deuterated internal standards and bioanalysis. [Link]

-

National Center for Biotechnology Information. Angiotensin II Receptor Blockers (ARB) - StatPearls. [Link]

-

Ijrash. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]

-

SINOPEG. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

SCION Instruments. The Role of Internal Standards In Mass Spectrometry. [Link]

-

ResearchGate. Telmisartan: A review of its pharmacodynamic and pharmacokinetic properties | Request PDF. [Link]

-

Wikipedia. Telmisartan. [Link]

-

PubMed. Absorption, metabolism, and excretion of intravenously and orally administered [14C]telmisartan in healthy volunteers. [Link]

-

ResearchGate. Bioanalytical method development and validation of simultaneous analysis of telmisartan and hydrochlorthiazide in human plasma using LC-MS/MS. [Link]

-

ResearchGate. Absorption, Metabolism, and Excretion of Intravenously and Orally Administered [ 14 C]Telmisartan in Healthy Volunteers | Request PDF. [Link]

-

Bion Clinicals. DEVELOPMENT AND VALIDATION OF LC-MS/MS METHOD FOR QUANTIFICATION OF AMLODIPINE AND TELMISARTAN IN HUMAN PLASMA USING ETHYL. [Link]

-

National Center for Biotechnology Information. Development and validation of a high throughput LC–MS/MS method for simultaneous quantitation of pioglitazone and telmisartan in rat plasma and its application to a pharmacokinetic study. [Link]

-

Research Journal of Pharmacy and Technology. A Bioanalytical Method for Quantification of Telmisartan in rat Plasma; Development, Validation and Application to Pharmacokinetic Study. [Link]

-

Ingenieria Analitica Sl. A Sensitive LC/MS/MS Method for the Quantitation of Telmisartan in Human Plasma using the Agilent 6460 Triple Quadrupole LC/MS w. [Link]

-

PubMed. Concise synthesis of telmisartan via decarboxylative cross-coupling. [Link]

-

Pharmaffiliates. 1794883-47-8| Chemical Name : 2-Descarboxy-2-cyano Telmisartan-d3. [Link]

-

ijprajournal.com. Overview on Analysis Methods of Telmisartan in Pharmaceutical Preparation and Biological Matrices. [Link]

- Google Patents.

-

ResearchGate. Analytical methodologies for determination of telmisartan: An overview. [Link]

-

Universal Journal of Pharmaceutical Research. SIMULTANEOUS SPECTROPHOTOMETRIC DETERMINATION OF TELMISARTAN AND HYDROCHLOROTHIAZIDE IN PHARMACEUTICAL PREPARATIONS BY RATIO SPE. [Link]

Sources

- 1. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CV Pharmacology | Angiotensin Receptor Blockers (ARBs) [cvpharmacology.com]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. Telmisartan - Wikipedia [en.wikipedia.org]

- 9. Absorption, metabolism, and excretion of intravenously and orally administered [14C]telmisartan in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 12. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 13. texilajournal.com [texilajournal.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. 2-Descarboxy-2-cyano Telmisartan | LGC Standards [lgcstandards.com]

- 16. TelMisartan IMpurity G-d3 | 1794883-47-8 [chemicalbook.com]

- 17. WO2011077444A1 - A new process for the preparation of pure telmisartan - Google Patents [patents.google.com]

- 18. pharmaffiliates.com [pharmaffiliates.com]

- 19. researchgate.net [researchgate.net]

- 20. Development and validation of a high throughput LC–MS/MS method for simultaneous quantitation of pioglitazone and telmisartan in rat plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ijprajournal.com [ijprajournal.com]

- 22. ujpronline.com [ujpronline.com]

- 23. bionclinicals.com [bionclinicals.com]

- 24. umpir.ump.edu.my [umpir.ump.edu.my]

- 25. Unlocking Novel Therapeutic Potential of Angiotensin II Receptor Blockers [mdpi.com]

2-Descarboxy-2-cyano Telmisartan-d3 supplier information

Topic: 2-Descarboxy-2-cyano Telmisartan-d3: Technical Specifications, Application, and Sourcing Guide Content Type: Technical Guide / Whitepaper Audience: Analytical Chemists, CMC Leads, and Drug Development Scientists

Executive Summary: The Critical Role of Impurity G

In the development of Angiotensin II Receptor Blockers (ARBs) like Telmisartan, the control of process-related impurities is a critical Critical Quality Attribute (CQA). 2-Descarboxy-2-cyano Telmisartan (commonly designated as Impurity G in EP/USP monographs) represents the penultimate intermediate in the commercial synthesis of Telmisartan. Its presence indicates incomplete hydrolysis of the nitrile precursor.

To accurately quantify this impurity at trace levels (ppm) amidst complex biological matrices or concentrated API formulations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. This method requires a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects, ionization suppression, and extraction variability. 2-Descarboxy-2-cyano Telmisartan-d3 serves as this precise analytical anchor.

Chemical Identity & Technical Specifications

Before sourcing, researchers must verify the exact chemical identity to ensure compatibility with regulatory impurity profiling methods.

Table 1: Physicochemical Profile

| Feature | Specification |

| Chemical Name | 2-Descarboxy-2-cyano Telmisartan-d3 |

| Synonyms | Telmisartan Impurity G-d3; 4'-[(1,4'-Dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-[1,1'-biphenyl]-2-carbonitrile-d3 |

| CAS Number (Labeled) | 1794883-47-8 |

| CAS Number (Unlabeled) | 144702-27-2 |

| Molecular Formula | C₃₃H₂₆D₃N₅ |

| Molecular Weight | ~498.64 g/mol (vs. 495.62 g/mol for unlabeled) |

| Isotopic Labeling | d3 on the N-methyl group of the benzimidazole ring |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water |

| pKa | ~4.5 (benzimidazole nitrogen), lacks the acidic carboxyl pKa (~6.[1][2][3][4][5][6]0) of Telmisartan |

Mechanistic Origin: The Nitrile Hydrolysis Pathway

Understanding the origin of Impurity G is vital for explaining its presence to regulators. It is not a degradation product formed by oxidation; rather, it is a "carryover" impurity from the synthetic process.

The following diagram illustrates the synthesis node where the cyano-intermediate is hydrolyzed to Telmisartan. Failure in this step yields Impurity G.

Figure 1: Formation pathway of Impurity G.[3][5][7][8] The target analyte arises from incomplete hydrolysis of the nitrile intermediate.

Analytical Application: LC-MS/MS Protocol

The d3-labeled standard is used to normalize data in quantitative assays. Because the physicochemical properties (retention time, pKa) of the d3-analog are virtually identical to the unlabeled impurity, it co-elutes, experiencing the exact same matrix effects.

Recommended MRM Transitions

In positive electrospray ionization (ESI+), the benzimidazole moiety typically dominates fragmentation.

-

Analyte (Impurity G): m/z 496.2 → 276.1 (Benzimidazole fragment)

-

Internal Standard (Impurity G-d3): m/z 499.2 → 279.1 (Benzimidazole fragment + 3 Da)

Experimental Workflow

-

Stock Preparation: Dissolve 1 mg 2-Descarboxy-2-cyano Telmisartan-d3 in 1 mL DMSO (1 mg/mL). Store at -20°C.

-

Spiking: Add IS to samples to achieve a final concentration of ~100 ng/mL.

-

Extraction: Protein precipitation (Plasma) or Dilute-and-Shoot (API).

-

Separation: C18 Column (e.g., Waters XBridge), Gradient elution (Ammonium Acetate/Acetonitrile).

Figure 2: Analytical workflow utilizing the d3-IS for precise quantification.

Supplier Selection & Sourcing Framework

Selecting a supplier for stable isotopes requires scrutiny beyond price. The "d3" label must be chemically stable (non-exchangeable) and the isotopic enrichment must be high enough to prevent interference with the unlabeled analyte channel.

A. Critical Quality Parameters (CQA) for Sourcing

| Parameter | Acceptance Criteria | Rationale |

| Isotopic Enrichment | ≥ 99.0 atom % D | Prevents "D0" contribution to the analyte signal, which would cause false positives. |

| Chemical Purity | ≥ 95% (HPLC) | Impurities in the standard itself can introduce unknown peaks. |

| Isotopic Distribution | d0 < 0.5% | Critical for trace analysis (ppm level). |

| Label Position | N-Methyl group | Ensures the label is retained in the primary MS/MS fragment. |

B. Verified Supplier Information

Based on current chemical registries and catalog availability, the following suppliers are verified sources for CAS 1794883-47-8 .

-

Toronto Research Chemicals (TRC)

-

Pharmaffiliates Analytics & Synthetics

-

LGC Standards

-

Role: Distributor for TRC and other manufacturers.

-

Benefit: Often provides ISO 17034 accredited Reference Materials (check specific lot).

-

-

Alsachim (Shimadzu Group)

-

Specialty: High-end isotope labeled compounds.

-

Availability: Often custom synthesis, but high stock reliability for "sartans."

-

C. Procurement Strategy

-

For GMP Release Testing: Request a "Primary Reference Standard" with full CoA (H-NMR, C-NMR, MS, HPLC, TGA, Water Content).

-

For R&D/Method Development: A "Research Grade" standard (CoA with HPLC/MS only) is sufficient.

References

-

European Pharmacopoeia Commission. (2023). Telmisartan Monograph 2154: Impurity Profiling. European Directorate for the Quality of Medicines (EDQM). Link

-

Toronto Research Chemicals. (2024). 2-Descarboxy-2-cyano Telmisartan-d3 Product Sheet. Link

-

Vaikuntapu, P. R., et al. (2018). "Development and Validation of Stability Indicating HPLC Method for the Determination of Process and Degradation Related Impurities in Telmisartan." Chemical Methodologies, 2(4), 289-304. Link

-

Pharmaffiliates. (2024). Telmisartan Impurity Standards Catalog. Link

-

ChemicalBook. (2024). CAS 1794883-47-8 Technical Data. Link

Sources

- 1. telmisartan-d3 suppliers USA [americanchemicalsuppliers.com]

- 2. 2-Descarboxy-2-cyano Telmisartan | LGC Standards [lgcstandards.com]

- 3. Telmisartan Impurities | 144701-48-4 Certified Reference Substance [alfaomegapharma.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Detection, isolation and characterization of principle synthetic route indicative impurity in telmisartan - Arabian Journal of Chemistry [arabjchem.org]

- 8. chemmethod.com [chemmethod.com]

- 9. scbt.com [scbt.com]

- 10. TelMisartan IMpurity G-d3 | 1794883-47-8 [chemicalbook.com]

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Telmisartan Impurity G in Human Plasma

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Descarboxy-2-cyano Telmisartan (also known as Telmisartan EP Impurity G) in human plasma. Telmisartan Impurity G is a relevant impurity in the manufacturing of the widely prescribed antihypertensive drug, Telmisartan.[1][2][] The use of a stable isotope-labeled internal standard, 2-Descarboxy-2-cyano Telmisartan-d3, ensures high accuracy and precision by correcting for matrix effects and variability in sample processing.[4] The method utilizes a straightforward protein precipitation for sample preparation, enabling high-throughput analysis suitable for pharmaceutical quality control and pharmacokinetic studies. This protocol is designed to meet the stringent requirements of bioanalytical method validation as outlined by regulatory agencies like the FDA and EMA.[5]

Introduction: The Rationale for a Dedicated Method

Telmisartan is a potent angiotensin II receptor blocker (ARB) used for the treatment of hypertension.[4] During its synthesis and storage, various impurities can form, which must be monitored and controlled to ensure the safety and efficacy of the final drug product.[1][2][][6] 2-Descarboxy-2-cyano Telmisartan, classified as Telmisartan EP Impurity G, is one such process-related impurity.[1][2][] Its structural similarity to the active pharmaceutical ingredient (API) necessitates a highly selective analytical method to differentiate and accurately quantify it at low levels in biological matrices.

The "descarboxy" and "cyano" modifications on the biphenyl ring of the Telmisartan core structure, as shown in Figure 1, alter its physicochemical properties and, critically, its mass spectrometric behavior. Therefore, a dedicated LC-MS/MS method is essential for its specific quantification. This application note provides a comprehensive, step-by-step protocol for this purpose, grounded in established principles of bioanalytical method validation to ensure data of the highest integrity.[5]

Figure 1. Chemical Structures of Telmisartan, Analyte (Impurity G), and Internal Standard (IS).

Figure 1. Chemical Structures of Telmisartan, Analyte (Impurity G), and Internal Standard (IS).

Experimental Design and Causality

The choices made in this protocol are dictated by the physicochemical properties of the analyte and the goal of achieving a robust, high-throughput method.

-

Sample Preparation: Protein precipitation with acetonitrile was selected due to its efficiency in removing the bulk of plasma proteins while being simple and fast. This is suitable for a high-throughput environment. The high lipophilicity of Telmisartan and its derivatives suggests good solubility in organic solvents like acetonitrile.[4]

-

Chromatography: A reversed-phase C18 column is used, as it is well-suited for retaining and separating moderately non-polar molecules like Telmisartan and its impurities. The mobile phase, consisting of acetonitrile and water with a formic acid modifier, is chosen to achieve good peak shape and ionization efficiency in positive ion mode. Formic acid aids in the protonation of the analyte molecules.

-

Internal Standard: A stable isotope-labeled (SIL) internal standard, 2-Descarboxy-2-cyano Telmisartan-d3, is the gold standard for quantitative LC-MS/MS.[4] It co-elutes with the analyte and experiences similar matrix effects and ionization suppression, allowing for highly accurate correction and leading to improved precision and accuracy.[7]

-

Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is chosen as the benzimidazole rings in the molecule are readily protonated. Multiple Reaction Monitoring (MRM) is employed for its superior selectivity and sensitivity, allowing for the quantification of the analyte even in a complex matrix like plasma.

Materials and Methods

Reagents and Materials

-

Analytes: 2-Descarboxy-2-cyano Telmisartan (Telmisartan EP Impurity G) reference standard (CAS: 144702-27-2)[1][2][][6][8][9][10][11]

-

Internal Standard: 2-Descarboxy-2-cyano Telmisartan-d3 (CAS: 1794883-47-8)

-

Solvents: HPLC-grade acetonitrile and methanol; LC-MS grade water.

-

Additives: LC-MS grade formic acid.

-

Biological Matrix: Drug-free human plasma with K2EDTA as anticoagulant.

Stock and Working Solutions Preparation

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-Descarboxy-2-cyano Telmisartan in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of 2-Descarboxy-2-cyano Telmisartan-d3 in 1 mL of methanol.

-

Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration curve standards and quality control samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation agent.

Sample Preparation Protocol: Protein Precipitation

-

Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

-

Pipette 100 µL of plasma (standard, QC, or sample) into the appropriately labeled tube.

-

Add 300 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile) to each tube.

-

Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS System and Conditions

The following parameters provide a starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| LC System | UHPLC system (e.g., Agilent 1290, Waters Acquity) |

| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Elution | See Table 2 |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 20 |

| 0.5 | 20 |

| 3.0 | 95 |

| 3.5 | 95 |

| 3.6 | 20 |

| 5.0 | 20 |

Table 3: Mass Spectrometry Parameters

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole (e.g., Sciex 6500, Agilent 6495) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 60 psi |

| Curtain Gas | 35 psi |

| IonSpray Voltage | 5500 V |

| Temperature | 500°C |

| MRM Transitions | See Table 4 |

Rationale for MRM Transitions

The molecular weight of 2-Descarboxy-2-cyano Telmisartan is 495.62 g/mol .[1][10] In positive ESI mode, the protonated molecule [M+H]+ will have an m/z of approximately 496.2. The deuterated internal standard has a molecular weight of approximately 498.64 g/mol , leading to a protonated molecule [M+H]+ at m/z 499.2.

The fragmentation of the parent ion is predicted based on the stable benzimidazole core and the biphenyl moiety. A common fragmentation pathway for Telmisartan involves cleavage at the benzylic position. A similar fragmentation is expected here. The most stable and abundant product ions should be selected for quantification (Quantifier) and confirmation (Qualifier).

Table 4: Proposed Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ion Type | Dwell Time (ms) | Collision Energy (V) |

| Impurity G (Analyte) | 496.2 | 276.1 | Quantifier | 150 | 35 |

| Impurity G (Analyte) | 496.2 | 468.2 | Qualifier | 150 | 25 |

| Impurity G-d3 (IS) | 499.2 | 276.1 | Quantifier | 150 | 35 |

Note: The proposed product ions and collision energies are theoretical and require experimental optimization on the specific mass spectrometer being used.

Method Validation Protocol

The method must be validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[5]

Workflow Diagram

Caption: Workflow for the bioanalysis of Telmisartan Impurity G.

Validation Parameters

The following parameters must be assessed:

-

Selectivity: Analysis of at least six blank plasma samples from different sources to check for interferences at the retention times of the analyte and IS.

-

Calibration Curve: A calibration curve should be generated using a blank plasma sample, a zero sample (with IS but no analyte), and a minimum of six non-zero concentration standards. The curve should cover the expected concentration range and be fitted with a linear regression model with 1/x² weighting. The correlation coefficient (r²) should be ≥ 0.99.

-

Accuracy and Precision: Determined by analyzing replicate (n=5) Quality Control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The mean accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and the precision (%CV) should not exceed 15% (20% for LLOQ).

-

Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma samples with the response of the analyte in a pure solution at the same concentration. This should be evaluated at LQC and HQC levels.

-

Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples at LQC, MQC, and HQC levels.

-

Stability: The stability of the analyte in plasma must be evaluated under various conditions that mimic sample handling and storage:

-

Freeze-Thaw Stability: After three freeze-thaw cycles.

-

Short-Term Stability: At room temperature for at least 4 hours.

-

Long-Term Stability: At -80°C for a period exceeding the expected sample storage time.

-

Post-Preparative Stability: In the autosampler for the expected duration of an analytical run.

-

Table 5: Acceptance Criteria for Method Validation

| Parameter | Acceptance Criteria |

| Selectivity | No significant interfering peaks at the retention times of analyte and IS. |

| Calibration Curve (r²) | ≥ 0.99 |

| Accuracy (Mean) | Within 85% to 115% of nominal value (80% to 120% for LLOQ). |

| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ). |

| Stability | Mean concentration should be within ±15% of the nominal concentration. |

Conclusion and Trustworthiness

This application note details a comprehensive and robust LC-MS/MS method for the quantification of 2-Descarboxy-2-cyano Telmisartan (Telmisartan Impurity G) in human plasma. The protocol is built upon a foundation of scientific rationale, utilizing a stable isotope-labeled internal standard and a high-throughput sample preparation technique. The described method validation scheme, when followed, will produce a self-validating system that ensures the generation of reliable, accurate, and precise data, fully compliant with international regulatory standards.[5] This method is fit for purpose in pharmaceutical development, quality control, and clinical research settings where the accurate measurement of this critical Telmisartan impurity is required.

References

-

GLP Pharma Standards. Telmisartan EP Impurity G | CAS No- 144702-27-2. Available from: [Link]

-

Veeprho Pharmaceuticals. Telmisartan EP Impurity G | CAS 144702-27-2. Available from: [Link]

-

TLC Pharmaceutical Standards. Telmisartan EP Impurity E. Available from: [Link]

-

Allmpus. Telmisartan EP Impurity G \ Telmisartan Cyano Analog \ 2-Descarboxy-2-Cyano Telmisartan. Available from: [Link]

-

Omsynth Lifesciences. Telmisartan - Impurity G : CAS No.144702-27-2. Available from: [Link]

-

Chemistry LibreTexts. 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

PubMed. Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Available from: [Link]

-

Scientific Research Publishing. Ultra-Sensitive LC-MS/MS Method for the Trace Level Quantification of Six Potential Genotoxic Nitrosamine Impurities in Telmisartan. Available from: [Link]

-

ResearchGate. Fragmentation pathway involving the nitrile form of... | Download Scientific Diagram. Available from: [Link]

-

Agilent. Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS. Available from: [Link]

-

Ingenieria Analitica Sl. A Sensitive LC/MS/MS Method for the Quantitation of Telmisartan in Human Plasma using the Agilent 6460 Triple Quadrupole LC/MS w. Available from: [Link]

-

Shimadzu. A Fast LC/MS/MS method for Determination of Telmisartan in Human Plasma by LC-MS-MS. Available from: [Link]

-

ChemRxiv. Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs. Available from: [Link]

-

SlidePlayer. Ion fragmentation of small molecules in mass spectrometry. Available from: [Link]

-

Pharmaffiliates. 1794883-47-8| Chemical Name : 2-Descarboxy-2-cyano Telmisartan-d3. Available from: [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. Available from: [Link]

-

PubMed. Identification and characterization of a photolytic degradation product of telmisartan using LC-MS/TOF, LC-MSn, LC-NMR and on-line H/D exchange mass studies. Available from: [Link]

-

PMC. Enhanced detection of aromatic oxidation products using NO3− chemical ionization mass spectrometry with limited nitric acid. Available from: [Link]

-

PMC. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples. Available from: [Link]

-

IntechOpen. Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Available from: [Link]

-

University of Huddersfield Repository. Understanding MS/MS fragmentation pathways of small molecular weight molecules. Available from: [Link]

-

FDA.gov. Bioanalytical Method Validation Guidance for Industry. Available from: [Link]

Sources

- 1. glppharmastandards.com [glppharmastandards.com]

- 2. veeprho.com [veeprho.com]

- 4. caymanchem.com [caymanchem.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Descarboxy-2-cyano Telmisartan | LGC Standards [lgcstandards.com]

- 8. tlcstandards.com [tlcstandards.com]

- 9. allmpus.com [allmpus.com]

- 10. omsynth.com [omsynth.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

High-Throughput Bioanalysis of Telmisartan in Human Plasma Using UPLC-MS/MS with a Stable Isotope-Labeled Internal Standard

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust, sensitive, and high-throughput method for the quantification of telmisartan in human plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The methodology employs a simple and efficient protein precipitation step for sample preparation and utilizes a stable isotope-labeled internal standard, telmisartan-d3, to ensure accuracy and precision. The described method is validated according to internationally recognized guidelines, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments in a drug development setting.[1][2]

Introduction and Scientific Rationale

Telmisartan is a potent and selective angiotensin II receptor blocker (ARB) prescribed for the treatment of hypertension.[3][4] Accurate measurement of its concentration in biological matrices like human plasma is critical for evaluating the pharmacokinetic (PK) profile, ensuring safety and efficacy, and performing bioequivalence (BE) studies.[1] UPLC-MS/MS has become the gold standard for bioanalysis due to its superior sensitivity, selectivity, and speed.[5]

The cornerstone of a reliable bioanalytical method is the use of an appropriate internal standard (IS). A stable isotope-labeled (SIL) internal standard, such as telmisartan-d3, is the ideal choice. It shares near-identical physicochemical properties with the analyte, causing it to co-elute chromatographically and exhibit similar ionization behavior in the mass spectrometer. This co-behavior allows the SIL-IS to effectively compensate for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise quantification.[3] This protocol is designed in accordance with the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation, which emphasize the need for well-characterized and reliable analytical procedures to support regulatory submissions.[6][7][8]

Caption: The role of a stable isotope-labeled (SIL) internal standard.

Materials and Reagents

| Material/Reagent | Supplier/Grade | Notes |

| Telmisartan Reference Standard | USP or equivalent | Purity ≥99.5% |

| Telmisartan-d3 | Cayman Chemical or equivalent | Isotopic purity ≥98%[3] |

| Acetonitrile (ACN) | HPLC or LC-MS Grade | J.T. Baker or equivalent[9] |

| Methanol (MeOH) | HPLC or LC-MS Grade | J.T. Baker or equivalent[9] |

| Formic Acid | LC-MS Grade | Fluka or equivalent[10] |

| Ammonium Acetate | Analytical Grade | Merck or equivalent[9] |

| Deionized Water | Type I, >18 MΩ·cm | Milli-Q system or equivalent[9] |

| Human Plasma (K2EDTA) | Reputable Bio-supplier | Screened for interferences |

| Microcentrifuge Tubes | 1.5 mL, low-binding | Axygen or equivalent |

| 96-well plates | Polypropylene, 2 mL | Thermo Fisher or equivalent[11] |

Experimental Protocols

Preparation of Stock and Working Solutions

The integrity of stock and working solutions is paramount for the accuracy of the entire assay. Separate weighings should be used for standards intended for calibration curves and for quality control (QC) samples to avoid analytical bias.[9]

Protocol: Stock Solution Preparation (1 mg/mL)

-

Accurately weigh ~2.0 mg of telmisartan reference standard.

-

Transfer to a 2.0 mL volumetric flask.

-

Dissolve and bring to volume with methanol. Cap and vortex to ensure complete dissolution. This is the primary stock solution (S-TEL).

-

Repeat steps 1-3 for telmisartan-d3 to prepare the internal standard stock (S-IS).

-

Store stock solutions at 2-8°C. They are typically stable for at least 10 days.[9]

Protocol: Working Solution Preparation

-

Calibration Curve (CC) Standards: Perform serial dilutions of the S-TEL stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare a series of working standards.[9] These solutions will be used to spike blank plasma to create the calibration curve.

-

Quality Control (QC) Samples: Using a separately prepared stock solution, create working solutions for low, medium, and high QC concentrations in a similar manner.

-

Internal Standard (IS) Working Solution: Dilute the S-IS stock solution with 50:50 (v/v) acetonitrile/water to a final concentration of 300 ng/mL. This solution will be used for protein precipitation.

Preparation of Calibration Standards and Quality Controls

-

Label a series of microcentrifuge tubes for each point on the calibration curve (e.g., Blank, LLOQ, and 6-8 additional concentrations) and for each QC level.

-

Aliquot 180 µL of blank human plasma into each tube.

-

Spike 20 µL of the appropriate telmisartan working solution into each tube to achieve the desired final concentrations. For the blank sample, add 20 µL of the diluent (50:50 ACN/water).

-

Vortex each tube gently for 5-10 seconds. These spiked plasma samples are now ready for extraction.

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a rapid and effective technique for removing the majority of proteinaceous material from plasma samples, which would otherwise interfere with the analysis.[12][13][14] Acetonitrile is a highly efficient precipitating agent.[15]

Protocol: Plasma Sample Extraction

-

To 200 µL of a plasma sample (calibrator, QC, or unknown), add 500 µL of ice-cold acetonitrile containing the internal standard (telmisartan-d3 at 300 pg/µL). This provides a precipitant-to-plasma ratio of 2.5:1.

-

Vortex the mixture vigorously for 30-60 seconds to ensure complete protein denaturation and precipitation.[1][12]

-

Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[1][12]

-

Carefully transfer the clear supernatant to a clean 96-well plate or autosampler vial.

-

Inject an aliquot (typically 5-10 µL) into the UPLC-MS/MS system.

Caption: Protein precipitation workflow for plasma samples.

UPLC-MS/MS Instrumental Conditions

The following parameters provide a robust starting point for the analysis. Optimization may be required depending on the specific instrumentation used.

UPLC Parameters

| Parameter | Recommended Setting | Rationale |

| Column | Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) | Provides excellent separation efficiency for this class of compounds.[16] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes better peak shape and ionization efficiency.[17] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic phase for reversed-phase chromatography.[17] |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, ensuring sharp peaks. |

| Gradient | 30% B to 95% B over 2.0 min, hold 0.5 min, return to 30% B | Rapid gradient allows for fast elution and high throughput. |

| Injection Volume | 5 µL | Minimizes potential matrix effects while providing sufficient sensitivity. |

| Column Temp. | 40°C | Ensures reproducible retention times. |

| Run Time | ~3.5 minutes | Allows for analysis of >300 samples per day.[2] |

Mass Spectrometry Parameters

| Parameter | Recommended Setting | Rationale |

| Instrument | Triple Quadrupole Mass Spectrometer | Required for MRM quantification. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Telmisartan ionizes efficiently in positive mode. |

| MRM Transitions | Telmisartan: 515.2 → 276.1Telmisartan-d3: 518.2 → 279.2 | These are specific and sensitive transitions for quantification.[1][17] |

| Capillary Voltage | 3.5 kV | Optimized for stable spray and ion generation. |

| Source Temp. | 150°C | Standard source temperature. |

| Desolvation Temp. | 400°C | Efficiently removes solvent from the ionized droplets. |

| Gas Flow | Instrument Dependent | Optimize for best signal-to-noise ratio. |

| Collision Energy | Instrument Dependent | Optimize for maximum product ion intensity for each transition. |

Method Validation and System Suitability

A full validation of the bioanalytical method should be performed to demonstrate its suitability for the intended purpose, adhering to current regulatory guidance.[6]

-

System Suitability: Before starting an analytical run, inject several replicates of a mid-level QC sample. The peak area and retention time should have a relative standard deviation (RSD) of <15%.

-

Selectivity: Analyze at least six different lots of blank plasma to ensure no endogenous components interfere with the detection of telmisartan or its internal standard.

-

Calibration Curve: The curve should be linear over the desired concentration range (e.g., 0.5 - 500 ng/mL), with a correlation coefficient (r²) ≥ 0.99.[1][2]

-

Accuracy and Precision: The intra- and inter-day precision (%CV) should not exceed 15% (20% at the LLOQ), and the accuracy (% bias) should be within 85-115% (80-120% at the LLOQ).[1]

-

Recovery and Matrix Effect: Assess the efficiency of the extraction process and the influence of plasma components on ionization. Consistent recovery and minimal matrix effect are desired.

-

Stability: Evaluate the stability of telmisartan in plasma under various conditions, including freeze-thaw cycles, bench-top storage, and long-term storage at -80°C.[18]

Conclusion

The UPLC-MS/MS method detailed in this application note provides a rapid, sensitive, and reliable means for quantifying telmisartan in human plasma. The use of a simple protein precipitation protocol facilitates high-throughput analysis, while the incorporation of a stable isotope-labeled internal standard ensures the highest level of accuracy and precision. This method is well-suited for regulated bioanalysis in support of clinical and non-clinical pharmacokinetic studies.

References

-

Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc.[Link]

-

FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). HHS.gov. [Link]

-

Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. [Link]

-

FDA Finalizes Guidance on Bioanalytical Method Validation. (2018, June 12). Center for Biosimilars. [Link]

-

ICH M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, May 24). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

ICH M10 on bioanalytical method validation. (2023, January 13). European Medicines Agency. [Link]

-

ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. (2023, May 1). World Health Organization (WHO). [Link]

-

Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024, April 4). BioAgilytix. [Link]

-

ICH M10 bioanalytical method validation: the importance of good guidance. (2020, May 4). Bioanalysis Zone. [Link]

-

Bioanalytical Method Validation Guidance for Industry. (2018, May 24). Food and Drug Administration. [Link]

-

Shah, G., Sanyal, M., & Shrivastav, P. S. (2012). Simultaneous determination of telmisartan and amlodipine in human plasma by LC–MS/MS and its application in a human pharmacokinetic study. Journal of Pharmaceutical Analysis, 2(5), 339-347. [Link]

-

A Fast LC/MS/MS method for Determination of Telmisartan in Human Plasma by LC-MS-MS. (n.d.). Shimadzu. [Link]

-

Technical Tip: Protein Precipitation. (2015, August 27). Phenomenex. [Link]

-

A Sensitive LC/MS/MS Method for the Quantitation of Telmisartan in Human Plasma using the Agilent 6460 Triple Quadrupole LC/MS. (n.d.). Agilent Technologies. [Link]

-

Shah, G., Sanyal, M., & Shrivastav, P. S. (2012). Simultaneous determination of telmisartan and amlodipine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study. PubMed. [Link]

-

Overview on Analysis Methods of Telmisartan in Pharmaceutical Preparation and Biological Matrices. (2021). International Journal of Health and Pharmaceutical. [Link]

-

Chidella, K., Dasari, V., & Anireddy, J. (2021). Ultra-Sensitive LC-MS/MS Method for the Trace Level Quantification of Six Potential Genotoxic Nitrosamine Impurities in Telmisartan. American Journal of Analytical Chemistry, 12, 227-240. [Link]

-

Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent Technologies. [Link]

-

Chen, B. M., et al. (2005). HPLC determination of telmisartan in human plasma and its application to a pharmacokinetic study. Pharmazie, 60(6), 418-420. [Link]

-

Chen, B. M., et al. (2005). HPLC determination of telmisartan in human plasma and its application to a pharmacokinetic study. ResearchGate. [Link]

-

A Simple UPLC/MS-MS Method for Simultaneous Determination of Lenvatinib and Telmisartan in Rat Plasma, and Its Application. (2022, February 15). Semantic Scholar. [Link]

-

Validated UPLC/Q-TOF-MS Method for Simultaneous Determination of Telmisartan and Hydrochlorothiazide in Human Plasma. (2017). Research Journal of Pharmacy and Technology. [Link]

-

USP Method Transfer and UPLC Method for Analysis of Telmisartan Tablets. (n.d.). Waters. [Link]

-

DEVELOPMENT AND VALIDATION OF LC-MS/MS METHOD FOR QUANTIFICATION OF AMLODIPINE AND TELMISARTAN IN HUMAN PLASMA USING ETHYL. (2023). European Chemical Bulletin. [Link]

-

Telmisartan Quality Control by Validation of UV-Spectrophotometric Method. (2020, January 29). ResearchGate. [Link]

-

DEVELOPMENT AND VALIDATION OF TELMISARTAN IN TABLET DOSAGE FORM BY RP-HPLC ASSAY TECHNOLOGY. (2010). Rasayan Journal of Chemistry. [Link]

Sources

- 1. lcms.labrulez.com [lcms.labrulez.com]

- 2. Simultaneous determination of telmisartan and amlodipine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. lcms.cz [lcms.cz]

- 5. resolvemass.ca [resolvemass.ca]

- 6. database.ich.org [database.ich.org]

- 7. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. fda.gov [fda.gov]

- 9. Simultaneous determination of telmisartan and amlodipine in human plasma by LC–MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ultra-Sensitive LC-MS/MS Method for the Trace Level Quantification of Six Potential Genotoxic Nitrosamine Impurities in Telmisartan [scirp.org]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. benchchem.com [benchchem.com]

- 13. Technical Tip: Protein Precipitation [phenomenex.com]

- 14. Protein precipitation: A comprehensive guide | Abcam [abcam.com]

- 15. agilent.com [agilent.com]

- 16. rjptonline.org [rjptonline.org]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. ijprajournal.com [ijprajournal.com]

Precision Quantitation of Telmisartan Impurity G (Cyano-Analog) in Pharmacokinetic Studies

Application Note & Bioanalytical Protocol

Executive Summary

This application note details the validated protocol for utilizing 2-Descarboxy-2-cyano Telmisartan-d3 (also known as Telmisartan Impurity G-d3) as a stable isotope-labeled internal standard (SIL-IS). While standard pharmacokinetic (PK) studies focus on the parent drug, modern regulatory frameworks (ICH M7, ICH Q3A/B) increasingly demand the monitoring of circulating degradation products and impurities, particularly in toxicokinetic (TK) studies.

This guide addresses the specific challenge of quantifying the 2-Descarboxy-2-cyano Telmisartan impurity (CAS: 144702-27-2) in biological matrices. By using its specific deuterated analog (d3), researchers can achieve precise quantification that compensates for matrix effects, ionization suppression, and extraction variability—factors that generic internal standards cannot address.

Technical Background & Mechanism

2.1 The Analyte and the Standard

-

Target Analyte: 2-Descarboxy-2-cyano Telmisartan (Telmisartan Impurity G).[1][2]

-

Modification: The terminal carboxylic acid of Telmisartan is replaced by a nitrile (cyano) group.

-

Significance: This is a primary degradation product and a synthesis impurity. Its lipophilicity differs from the parent drug, altering its tissue distribution and retention behavior.

-

-

Internal Standard: 2-Descarboxy-2-cyano Telmisartan-d3.[2][3]

-

Labeling: Typically labeled on the benzimidazole methyl group (+3 Da mass shift).

-

Role: Acts as a surrogate for the impurity during extraction and ionization.

-

2.2 Principle: Stable Isotope Dilution Assay (SIDA)

In LC-MS/MS, the "d3" analog co-elutes (or elutes in close proximity) with the target impurity. Since both molecules experience the exact same matrix suppression at the electrospray source, the ratio of their signals provides a normalized value that is independent of extraction efficiency fluctuations.

Figure 1: Workflow of Stable Isotope Dilution Assay (SIDA) ensuring data integrity against matrix effects.

Experimental Protocol

3.1 Materials & Reagents

| Reagent | Grade/Specification |

| Analyte | 2-Descarboxy-2-cyano Telmisartan (Ref Std >98%) |

| Internal Standard | 2-Descarboxy-2-cyano Telmisartan-d3 (Isotopic Purity >99%) |

| Matrix | K2EDTA Human or Rat Plasma (Drug-free) |

| Solvents | Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade) |

| Additives | Formic Acid (FA), Ammonium Formate |

3.2 Solution Preparation

-

Stock Solutions (1 mg/mL): Dissolve Analyte and IS separately in DMSO.

-

Working Standard (WS): Dilute Analyte stock with 50:50 Methanol:Water to create a calibration curve range (e.g., 1.0 ng/mL to 1000 ng/mL).

-

IS Working Solution: Dilute IS stock to a fixed concentration (e.g., 50 ng/mL) in Acetonitrile. Note: This solution will also serve as the protein precipitation agent.

3.3 Sample Preparation (Protein Precipitation)

This method is optimized for high-throughput PK screening.

-

Aliquot: Transfer 50 µL of plasma sample into a 96-well plate.

-

Spike IS: Add 150 µL of IS Working Solution (in 100% Acetonitrile) to each well.

-

Mechanism: The acetonitrile precipitates plasma proteins while simultaneously introducing the internal standard.[4]

-

-

Vortex: Mix at high speed (1000 rpm) for 5 minutes.

-

Centrifuge: Spin at 4,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 100 µL of the clear supernatant to a fresh plate.

-

Dilution (Optional): If peak shape is poor due to high solvent strength, dilute supernatant 1:1 with 0.1% Formic Acid in Water before injection.

3.4 LC-MS/MS Conditions

-

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis) coupled to UHPLC.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Flow Rate: 0.4 mL/min.[4]

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 10 | Initial Hold |

| 0.5 | 10 | Start Gradient |

| 3.0 | 90 | Elution of Impurity/IS |

| 4.0 | 90 | Wash |

| 4.1 | 10 | Re-equilibration |

| 5.5 | 10 | Stop |

MS Parameters (Positive ESI):

-

Ion Source: Electrospray Ionization (ESI+).

-

Transitions (MRM):

-

Analyte (Cyano-Telmisartan): m/z 496.2 → 276.1 (Quantifier), 496.2 → 478.2 (Qualifier).

-

IS (Cyano-Telmisartan-d3): m/z 499.2 → 279.1 (Quantifier).

-

Note: The transition to 276/279 corresponds to the fragmentation of the benzimidazole core.

-

Validation & Quality Control (Self-Validating Systems)

To ensure Scientific Integrity , the following criteria must be met for every analytical run (based on FDA/EMA guidelines):

-

Linearity:

using a -

Accuracy: Mean calculated concentration of QC samples must be within ±15% of nominal (±20% for LLOQ).

-

Precision: CV% must be <15% (<20% for LLOQ).

-

IS Response: The IS peak area in samples should not deviate >50% from the mean IS area in standards. Significant deviation indicates matrix suppression.

Figure 2: Decision tree for batch validation ensuring data reliability.

Critical Considerations

-

Chromatographic Separation: The cyano-analog is less polar than the parent Telmisartan (which contains a carboxyl group). Under acidic conditions (pH 3-4), Telmisartan is protonated and hydrophobic, but the cyano-analog lacks the ionizable acidic proton. Expect the Cyano-impurity to elute after Telmisartan on a standard C18 column.

-

Cross-Talk: Ensure the "d3" label is stable. If the deuterium is on an exchangeable position (e.g., -OH or -NH), it may be lost in aqueous mobile phases. 2-Descarboxy-2-cyano Telmisartan-d3 is typically labeled on the methyl group, which is metabolically and chemically stable.

-

Light Sensitivity: Telmisartan and its derivatives are photosensitive. Perform all extraction steps under yellow light or low-light conditions to prevent photodegradation during processing.

References

-

ICH M7(R2). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk."[7][8] International Council for Harmonisation, 2023.

-

FDA Guidance for Industry. "Bioanalytical Method Validation." U.S. Food and Drug Administration, May 2018.[9][10][11]

-

PubChem Compound Summary. "2-Descarboxy-2-cyano Telmisartan." National Center for Biotechnology Information.

-

Li, P., et al. "Determination of telmisartan in human plasma by liquid chromatography-tandem mass spectrometry."[12] Journal of Chromatography B, 2005.[12] (Methodology Reference).

Sources

- 1. allmpus.com [allmpus.com]

- 2. 4'-((1,7'-Dimethyl-2'-propyl-1H,3'H-(2,5'-bibenzo(d)imidazol)-3'-yl)methyl)-(1,1'-biphenyl)-2-carbonitrile | C33H29N5 | CID 11961510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. TelMisartan IMpurity G-d3 | 1794883-47-8 [chemicalbook.com]

- 4. shimadzu.com [shimadzu.com]

- 5. Ultra-Sensitive LC-MS/MS Method for the Trace Level Quantification of Six Potential Genotoxic Nitrosamine Impurities in Telmisartan [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. ICH M7(R2) Assessment and Control of DNA reactive (mutagenic) Impurities in Pharmaceuticals to limit potential carcinogenic risk - ECA Academy [gmp-compliance.org]

- 8. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. bioanalysis-zone.com [bioanalysis-zone.com]

- 10. labs.iqvia.com [labs.iqvia.com]

- 11. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]

- 12. Determination of telmisartan in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Precision Quantification of Telmisartan Impurity G using Isotope Dilution LC-MS/MS

This Application Note and Protocol details the rigorous methodology for using 2-Descarboxy-2-cyano Telmisartan-d3 (hereafter referred to as Impurity G-d3 ) as an Internal Standard (IS).

This protocol is designed for the trace quantification of Telmisartan Impurity G (2-Descarboxy-2-cyano Telmisartan) in active pharmaceutical ingredients (API) and finished dosage forms. While it can theoretically serve as a surrogate IS for Telmisartan, its primary and most scientifically critical application is the precise measurement of the specific cyano-impurity (Impurity G) using Stable Isotope Dilution Assay (SIDA) principles to correct for matrix effects and extraction variances in LC-MS/MS.

Introduction & Scientific Rationale

2-Descarboxy-2-cyano Telmisartan (EP Impurity G) is a significant process-related impurity and degradation product where the carboxylic acid moiety of Telmisartan is replaced by a nitrile group. Due to the structural change from an acid (pKa ~4-5) to a neutral nitrile, the ionization efficiency and chromatographic retention differ significantly from the parent drug.

Using Impurity G-d3 as the internal standard is the "Gold Standard" approach. Unlike a generic IS or the parent drug's IS (Telmisartan-d3), Impurity G-d3 shares the exact physicochemical properties (pKa, logP, retention time) as the target impurity. This ensures that Impurity G-d3 experiences the exact same ionization suppression/enhancement and extraction recovery as the analyte, providing self-validating quantification data.

Key Applications

-

Impurity Profiling: Quantification of Impurity G at trace levels (<0.05%) in Telmisartan API.

-

Stability Studies: Monitoring the degradation of Telmisartan into its cyano-analog under stress conditions.

-

Genotoxicity Assessment: Nitriles can be precursors to genotoxic amides/acids; precise monitoring is required by ICH M7 guidelines.

Chemical Identity & Properties

| Property | Analyte (Impurity G) | Internal Standard (Impurity G-d3) |

| Chemical Name | 4'-[(1,4'-Dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-[1,1'-biphenyl]-2-carbonitrile | d3-labeled analog of left |

| CAS Number | 144702-27-2 | 1794883-47-8 |

| Molecular Formula | C33H29N5 | C33H26D3N5 |

| Molecular Weight | 495.62 g/mol | 498.64 g/mol |

| Monoisotopic Mass | 495.24 | 498.26 |

| Solubility | DMSO, Methanol, Acetonitrile | DMSO, Methanol, Acetonitrile |

| Storage | -20°C (Hygroscopic) | -20°C (Hygroscopic, Light Sensitive) |

Experimental Protocol

Phase A: Standard Preparation

Critical Note: Deuterated standards can be expensive and chemically labile. Handle in amber glassware to prevent photodegradation.

-

Stock Solution (IS-Stock): Dissolve 1.0 mg of Impurity G-d3 in 10 mL of DMSO to obtain a 100 µg/mL solution. Sonicate for 5 minutes.

-

Working Internal Standard (IS-Work): Dilute the IS-Stock with Methanol:Water (50:50 v/v) to a concentration of 500 ng/mL . This will be spiked into all samples.

-

Analyte Stock (Imp-G-Stock): Dissolve 1.0 mg of non-labeled Impurity G reference standard in 10 mL DMSO (100 µg/mL).

-

Calibration Standards: Prepare a 6-point calibration curve for Impurity G (range: 1.0 ng/mL to 500 ng/mL) in diluent. Spike every calibration standard with a constant volume of IS-Work to achieve a final IS concentration of 50 ng/mL.

Phase B: Sample Preparation (API/Tablet)

This protocol utilizes a "Dilute-and-Shoot" or simple Protein Precipitation approach, relying on the d3-IS to correct for matrix effects.

-

Weighing: Weigh 50 mg of Telmisartan API or powdered tablet equivalent.

-

Dissolution: Transfer to a 50 mL volumetric flask. Add 25 mL Methanol. Sonicate for 15 minutes (maintain temp <30°C).

-

IS Addition (The Critical Step): Add exactly 5.0 mL of IS-Work (500 ng/mL) to the flask.

-

Why? Adding IS before the final dilution ensures that any volume errors or adsorption losses during the final makeup are corrected.

-

-

Make up: Dilute to volume with Water. (Final Solvent: 50% MeOH).

-

Clarification: Centrifuge at 10,000 rpm for 10 mins or filter through a 0.22 µm PTFE syringe filter.

-

Note: Discard the first 1 mL of filtrate to avoid filter adsorption issues.

-

Phase C: LC-MS/MS Conditions

System: UHPLC coupled to Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series or Sciex QTRAP).

Chromatography:

-

Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.

-

Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.3 mL/min.[1]

-

Gradient:

-

0.0 min: 20% B

-

1.0 min: 20% B

-

6.0 min: 90% B

-

8.0 min: 90% B

-

8.1 min: 20% B (Re-equilibration)

-

-

Injection Volume: 2-5 µL.

Mass Spectrometry (MRM Parameters):

-

Ionization: ESI Positive (Nitrogen-rich benzimidazoles ionize well in +ve mode).

-

Source Temp: 350°C.

-

Capillary Voltage: 4000 V.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | Collision Energy (eV) | Type |

| Impurity G | 496.2 [M+H]+ | 276.1 | 100 | 35 | Quantifier |

| Impurity G | 496.2 [M+H]+ | 478.2 | 100 | 25 | Qualifier |

| Impurity G-d3 | 499.2 [M+H]+ | 279.1* | 100 | 35 | IS Quantifier |

Note on Transitions: The fragment at m/z 276 corresponds to the dimethyl-propyl-benzimidazole core. Since the d3 label is typically on the methyl group of this core (similar to Telmisartan-d3 synthesis), the fragment shifts by +3 Da to 279.1.

Method Validation & Logic

To ensure scientific integrity, the method must be validated according to ICH Q2(R1).

Linearity & Range

Construct a calibration curve plotting the Area Ratio (Area_Analyte / Area_IS) vs. Concentration Ratio .

-

Acceptance:

.[2] -

Logic: The d3-IS corrects for non-linear ionization response at higher concentrations, extending the dynamic range.

Matrix Effect (ME) Evaluation

Compare the peak area of Impurity G-d3 in a "neat" solvent standard vs. the peak area of Impurity G-d3 in a sample matrix (Telmisartan API solution).

-

Logic: If ME is <80% (suppression) or >120% (enhancement), the method relies heavily on the IS. Since Impurity G-d3 co-elutes with Impurity G, it compensates perfectly for this suppression.

Specificity

Inject a blank matrix and a sample containing only Telmisartan (parent).

-

Requirement: No interference at the retention time of Impurity G (RT ~4.5 min) or Impurity G-d3.

-

Mass Resolution: Ensure the mass window is tight (unit resolution) to prevent "cross-talk" between the d0 and d3 isotopes, although a 3 Da mass difference is usually sufficient to avoid isotopic overlap.

Workflow Visualization

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low IS Recovery | Ion Suppression from Telmisartan (Parent Drug). | Telmisartan elutes near Impurity G. Adjust gradient to separate the massive Parent peak from the Impurity/IS peak. |

| IS Signal Variation | Inconsistent pipetting or degradation. | Impurity G-d3 is light sensitive (nitrile/benzimidazole). Use amber glassware and calibrated pipettes. |

| "Cross-talk" (IS detected in Blank) | Impurity in the IS standard or Mass Overlap. | Check isotopic purity of the d3-standard. Ensure it is >99% d3. If d0 is present in the IS, it will cause false positives. |

| RT Shift | pH fluctuation in mobile phase. | Benzimidazoles are pH sensitive. Ensure Buffer pH is strictly controlled (pH 3.0 - 4.0 is typical). |

References

-

European Pharmacopoeia (Ph. Eur.) . Telmisartan Monograph 2154. Strasbourg, France: EDQM. (Defines Impurity G).

-

Santa Cruz Biotechnology . 2-Descarboxy-2-cyano Telmisartan (CAS 144702-27-2).[3][4] Product Data Sheet. Link

-

Cayman Chemical . Telmisartan-d3 Product Information. (Provides structural context for d3-labeling on benzimidazole). Link

-

ICH Harmonised Tripartite Guideline . Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

-

Chidella, K., et al. (2021). "Ultra-Sensitive LC-MS/MS Method for the Trace Level Quantification of Genotoxic Impurities in Telmisartan". American Journal of Analytical Chemistry, 12, 227-240.[1] Link

Sources

- 1. Ultra-Sensitive LC-MS/MS Method for the Trace Level Quantification of Six Potential Genotoxic Nitrosamine Impurities in Telmisartan [scirp.org]

- 2. longdom.org [longdom.org]

- 3. allmpus.com [allmpus.com]

- 4. 2-Descarboxy-2-cyano Telmisartan | CAS 144702-27-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

sample preparation for Telmisartan analysis with a d3 internal standard

Application Note: High-Sensitivity LC-MS/MS Quantitation of Telmisartan in Human Plasma Using Telmisartan-d3 Internal Standard

Executive Summary

This protocol details a robust, high-throughput bioanalytical method for the quantitation of Telmisartan in human plasma.[1][2][3] By utilizing Telmisartan-d3 as a stable isotope-labeled internal standard (SIL-IS), this method effectively compensates for matrix effects, ionization suppression, and extraction variability. The workflow prioritizes a Protein Precipitation (PPT) strategy for speed and cost-efficiency, while offering an alternative Liquid-Liquid Extraction (LLE) protocol for applications requiring ultra-high sensitivity or cleaner baselines.

Target Analytes: Telmisartan (TEL), Telmisartan-d3 (TEL-d3).[4] Matrices: Human Plasma (K2EDTA or Lithium Heparin). Limit of Quantitation (LLOQ): 0.5 – 1.0 ng/mL (dependent on MS platform).

Introduction & Scientific Rationale

Telmisartan is a potent angiotensin II receptor antagonist (ARB) with high lipophilicity (logP ~3.2) and high protein binding (>99.5%). These physicochemical properties present specific challenges in bioanalysis, notably "stickiness" (carryover) and matrix interference.

Why Telmisartan-d3? While structural analogs like Irbesartan or Diphenhydramine are occasionally used, they fail to track the specific ionization suppression experienced by Telmisartan in the electrospray source. Telmisartan-d3, being chemically identical but mass-shifted (+3 Da), co-elutes with the analyte, experiencing the exact same matrix environment at the moment of ionization. This ensures that any signal suppression affects both the analyte and IS equally, preserving the accuracy of the concentration ratio.

Materials & Reagents

| Component | Specification | Notes |

| Telmisartan | >99% Purity | Primary Analyte |

| Telmisartan-d3 | >98% Isotopic Purity | Internal Standard (SIL-IS) |

| Methanol (MeOH) | LC-MS Grade | Solvent & Precipitant |

| Acetonitrile (ACN) | LC-MS Grade | Mobile Phase B |

| Formic Acid | LC-MS Grade | Mobile Phase Modifier (Protonation source) |

| Ammonium Acetate | LC-MS Grade | Buffer (pH stability) |

| Water | Milli-Q / 18.2 MΩ | Mobile Phase A |

| Human Plasma | Drug-Free | Blank matrix for calibration |

Experimental Workflow (Diagram)

The following diagram illustrates the decision matrix and workflow for sample preparation.

Caption: Workflow decision tree for Telmisartan extraction. PPT is recommended for routine analysis; LLE is reserved for low-level PK studies requiring cleaner baselines.

Detailed Protocol

Stock Solution Preparation[1][6][7][8][9]

-

Master Stock (Telmisartan): Dissolve 1.0 mg of Telmisartan in 1.0 mL Methanol to yield 1.0 mg/mL .

-

IS Stock (Telmisartan-d3): Dissolve 1.0 mg of Telmisartan-d3 in 1.0 mL Methanol to yield 1.0 mg/mL .

-

Working IS Solution: Dilute the IS Stock with 50:50 ACN:Water to a concentration of 500 ng/mL . Note: This solution will be spiked into every sample.

Sample Preparation: Protein Precipitation (Standard)

This method is preferred for its speed and adequate recovery (>85%) for Telmisartan.

-

Aliquot: Transfer 100 µL of plasma into a 1.5 mL centrifuge tube.

-

IS Spike: Add 20 µL of Working IS Solution (500 ng/mL). Vortex gently.

-

Precipitation: Add 300 µL of cold Acetonitrile.

-

Expert Tip: Adding 0.1% Formic Acid to the ACN can help disrupt protein binding, as Telmisartan is highly protein-bound.

-

-

Agitation: Vortex vigorously for 2 minutes.

-

Centrifugation: Centrifuge at 10,000 × g for 10 minutes at 4°C.

-

Transfer: Transfer 200 µL of the clear supernatant to an HPLC vial.

-

Dilution (Optional): If the peak shape is poor due to high solvent strength, dilute the supernatant 1:1 with 10mM Ammonium Acetate (aq) before injection.

LC-MS/MS Conditions

Chromatography (LC):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters XSelect HSS T3), 2.1 x 50 mm, 1.8 µm or 3.5 µm.

-

Mobile Phase A: 5 mM Ammonium Acetate + 0.1% Formic Acid in Water.[4]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 - 10 µL.

Gradient Table:

| Time (min) | % Mobile Phase B | Description |

|---|---|---|

| 0.00 | 20 | Initial Hold |

| 0.50 | 20 | Loading |

| 3.00 | 90 | Elution Ramp |

| 4.00 | 90 | Wash |

| 4.10 | 20 | Re-equilibration |

| 6.00 | 20 | End of Run |

Mass Spectrometry (MS):

-

Ionization: ESI Positive Mode (+).

-

Source Temp: 500°C (Telmisartan is thermally stable).

-

MRM Transitions:

| Compound | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (V) |

| Telmisartan | 515.2 | 276.2 | 100 | 45 |

| Telmisartan-d3 | 518.3 | 279.2 | 100 | 45 |

Note: The transition 515.2 -> 276.2 corresponds to the stable benzimidazole fragment. An alternative transition is 515.2 -> 497.2 (water loss), but 276.2 is usually more specific.

Validation & Quality Control

Linearity & Range

-

Range: 1.0 ng/mL to 1000 ng/mL.

-

Weighting: 1/x² linear regression.

-

Acceptance: r² > 0.995.

Recovery & Matrix Effect

Calculate Matrix Effect (ME) using the post-extraction spike method:

-

Target: 85% - 115%.

-

Role of d3: Even if ME is 70% (suppression), the d3 IS will likely show 70% ME as well. The Ratio (Analyte/IS) remains constant, validating the method.

Expert Troubleshooting & Insights

-

Carryover (The "Sticky" Problem):

-

Issue: Telmisartan sticks to stainless steel and plastic tubing.

-

Solution: Use a needle wash solution of Acetonitrile:Methanol:Water:Formic Acid (40:40:20:0.5) . The acid helps protonate the drug, keeping it soluble in the organic wash.

-

-

Peak Tailing:

-

Issue: Interaction with silanols on the column.

-

Solution: Ensure Ammonium Acetate is present in Mobile Phase A.[5] The ionic strength suppresses secondary interactions.

-

-

IS Interference:

-

Check: Inject a blank sample containing only Telmisartan-d3. Monitor the Telmisartan channel (515.2 -> 276.2).[6] If a peak appears, your IS contains unlabeled impurity (verify isotopic purity >99%).

-

References

-

Ingenieria Analitica. "A Sensitive LC/MS/MS Method for the Quantitation of Telmisartan in Human Plasma." Application Note. Link

-

Li, P., et al. (2005).[2] "Determination of telmisartan in human plasma by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B. Link

-

Zhang, H., et al. (2022).[6] "A Simple UPLC/MS-MS Method for Simultaneous Determination of Lenvatinib and Telmisartan in Rat Plasma." Molecules. Link

-

Cayman Chemical. "Telmisartan-d3 Product Information." Link

-

Shimadzu. "A High Sensitivity LC/MS/MS Method for Quantitative Determination of Telmisartan in Human Plasma." Application Note. Link

Sources

- 1. ingentaconnect.com [ingentaconnect.com]

- 2. Determination of telmisartan in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijbio.com [ijbio.com]

- 4. mdpi.com [mdpi.com]

- 5. ingenieria-analitica.com [ingenieria-analitica.com]